Silane, (cyclohexylidenemethyl)trimethyl-
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Overview
Description
Silane, (cyclohexylidenemethyl)trimethyl- is an organosilicon compound with the chemical formula C13H24Si. This compound is characterized by a cyclohexylidene group attached to a trimethylsilane moiety. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexylidenemethyl)trimethyl- typically involves the reaction of cyclohexylidene compounds with trimethylsilyl reagents. One common method is the palladium-catalyzed silylation of allylic alcohols using disilanes as precursors . This reaction proceeds under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes.
Industrial Production Methods
In industrial settings, the production of Silane, (cyclohexylidenemethyl)trimethyl- can be achieved through large-scale silylation reactions. These reactions often utilize nickel or copper catalysts to ensure high yields and selectivity . The use of gold nanoparticles supported on ZrO2 has also been reported to efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds .
Chemical Reactions Analysis
Types of Reactions
Silane, (cyclohexylidenemethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The compound can participate in electrophilic substitution reactions, where an electrophile attacks the allyl or vinylsilane group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium, nickel, and copper . Reaction conditions often involve mild temperatures and neutral pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. For example, the oxidation of Silane, (cyclohexylidenemethyl)trimethyl- can yield silanols, while reduction reactions can produce siloxanes .
Scientific Research Applications
Silane, (cyclohexylidenemethyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and reactivity.
Mechanism of Action
The mechanism of action of Silane, (cyclohexylidenemethyl)trimethyl- involves the formation of stable carbon-silicon bonds. The carbon-silicon bond is highly electron-releasing, which stabilizes positive charges in the β position through hyperconjugation . This property allows the compound to participate in various electrophilic addition reactions, where the electrophile becomes bound to the carbon γ to the silyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, commonly used as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, used in the semiconductor industry.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Silane, (cyclohexylidenemethyl)trimethyl- is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of regio- and stereodefined allylsilanes, which are valuable intermediates in organic synthesis .
Properties
CAS No. |
38329-94-1 |
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Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
cyclohexylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
InChI Key |
OWJOFYDHOUEIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C1CCCCC1 |
Origin of Product |
United States |
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